molecular formula C17H17N3O4S B2892438 N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851988-15-3

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No.: B2892438
CAS No.: 851988-15-3
M. Wt: 359.4
InChI Key: GXYTWULMRWXBRE-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Antimicrobial Activity

Benzothiazoles, including structures similar to N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide, have shown potent antimicrobial properties. For instance, the study by Abbas et al. (2014) utilized a benzothiazole scaffold for the synthesis of various derivatives, demonstrating significant antimicrobial activity. This suggests that modifications of the benzothiazole core, as seen in this compound, could yield compounds with valuable biological activities (Abbas et al., 2014).

Corrosion Inhibition

Hu et al. (2016) researched benzothiazole derivatives for their corrosion inhibiting effects on steel in acidic conditions. The study found that certain benzothiazole derivatives offer superior stability and higher efficiency in preventing steel corrosion, hinting at the chemical versatility and applicability of benzothiazole structures in industrial applications (Hu et al., 2016).

Anticancer Activity

The potential anticancer activities of benzothiazole derivatives have also been a significant focus of research. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, demonstrating promising anticancer activity against various cancer cell lines. This highlights the potential of this compound derivatives in developing anticancer agents, given the structural similarities and the known biological activities of benzothiazole compounds (Osmaniye et al., 2018).

Properties

IUPAC Name

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-12-8-9-13(23-2)16-15(12)18-17(25-16)20-19-14(21)10-24-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYTWULMRWXBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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